2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanamide
Description
2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanamide is an organic compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Properties
Molecular Formula |
C8H14N4O |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-amino-2-methyl-4-pyrazol-1-ylbutanamide |
InChI |
InChI=1S/C8H14N4O/c1-8(10,7(9)13)3-6-12-5-2-4-11-12/h2,4-5H,3,6,10H2,1H3,(H2,9,13) |
InChI Key |
VBZYFJWIWYEAEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1C=CC=N1)(C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation of 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanamide typically involves the following key steps:
- Formation or availability of a suitably substituted butanamide intermediate.
- Introduction of the pyrazole moiety via nucleophilic substitution or coupling reactions.
- Protection/deprotection steps if necessary to preserve amino and amide functionalities.
- Purification and characterization.
Synthetic Routes Reported in Literature
Acylation of 3-Amino-4-methyl-1H-pyrazole with Propanoyl Derivatives
One common approach involves acylating 3-amino-4-methyl-1H-pyrazole with a propanoyl chloride or related acylating agent in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The acylation introduces the butanamide backbone while retaining the pyrazole ring intact.
| Parameter | Typical Conditions | Outcome |
|---|---|---|
| Starting materials | 3-amino-4-methyl-1H-pyrazole, propanoyl chloride | Formation of 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanamide |
| Solvent | Dichloromethane | Good solubility, inert |
| Base | Triethylamine | Neutralizes HCl byproduct |
| Temperature | Room temperature | Mild conditions preserve groups |
| Reaction time | Several hours | Complete conversion |
| Purification | Recrystallization or chromatography | High purity product |
This method benefits from straightforward conditions and high selectivity for the desired amide bond formation.
Cyclization and Condensation Approaches Involving Pyrazole Precursors
Other synthetic routes reported involve the condensation of β-oxoanilide derivatives with pyrazole-containing nucleophiles or electrophiles under reflux conditions in ethanol or acetone. For example, β-oxoanilide reacts with substituted pyrazoles or isothiocyanate derivatives to form pyrazole-containing amides and related heterocycles.
The reaction conditions often involve:
- Heating under reflux for 6–12 hours.
- Use of catalytic amounts of bases like piperidine.
- Acidification to precipitate the product.
- Recrystallization for purification.
Data Tables Summarizing Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Acylation with Propanoyl Chloride | 3-amino-4-methyl-1H-pyrazole, propanoyl chloride | RT, dichloromethane, triethylamine | 80–90 | Mild, selective amide formation |
| Condensation with β-oxoanilide | β-oxoanilide, pyrazole derivatives | Reflux in ethanol or acetone | 60–85 | Versatile, allows substitution |
| Microwave-assisted coupling | Amino-pyrazole, carboxylic acids | Microwave, acetic acid, 45 min | 70–75 | Fast, metal-free, eco-friendly |
Analytical and Characterization Data
- Infrared (IR) Spectroscopy: Characteristic amide bands at ~1650 cm⁻¹ (C=O stretch), NH stretch around 3200–3400 cm⁻¹; pyrazole ring vibrations observed between 1500–1600 cm⁻¹.
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows signals for methyl groups (~2.0 ppm), amino protons (~5–6 ppm), and aromatic pyrazole protons (~6–8 ppm).
- ^13C NMR confirms carbonyl carbon (~170–175 ppm) and aromatic carbons.
- Mass Spectrometry (MS): Molecular ion peak corresponding to the molecular weight of 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanamide confirms molecular integrity.
- Elemental Analysis: Confirms the expected C, H, N percentages consistent with the molecular formula.
Summary and Recommendations
- The most straightforward and widely used method for preparing 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanamide is the acylation of 3-amino-4-methyl-1H-pyrazole with propanoyl chloride under mild conditions.
- Alternative methods involving condensation of β-oxoanilide derivatives allow for structural diversity but may require longer reaction times and more complex purification.
- Microwave-assisted metal-free protocols offer a modern, efficient, and greener alternative with reduced reaction times and simplified work-up.
- Analytical data from IR, NMR, MS, and elemental analysis are essential for confirming product identity and purity.
- For industrial-scale synthesis, continuous flow and microwave-assisted methods are promising due to scalability and environmental benefits.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and pyrazole groups can participate in nucleophilic substitution reactions, often using halogenated compounds as reagents.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds like bromoethane or chloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces . The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(1H-pyrazol-1-yl)butanamide
- 2-Methyl-4-(1H-pyrazol-1-yl)butanamide
- 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)propanoic acid
Uniqueness
2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of both amino and methyl groups. This combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds .
Q & A
Q. What synthetic methodologies are commonly employed for 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanamide?
The compound is synthesized via nucleophilic substitution reactions. A typical protocol involves reacting halogenated amino acid precursors (e.g., brominated esters) with pyrazole derivatives under basic conditions. For example:
- Reagents : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) as base, dimethylformamide (DMF) as solvent.
- Conditions : Elevated temperatures (60–80°C) for 12–24 hours.
- Purification : Column chromatography or recrystallization . Yield optimization may require adjusting solvent polarity or base strength.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. What are the solubility properties of this compound?
The compound is generally soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Solubility can be enhanced by derivatization (e.g., esterification) or co-solvent systems (e.g., DMSO-water mixtures) .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis?
Key parameters include:
- Base selection : Stronger bases (e.g., NaH) may improve nucleophilic substitution efficiency.
- Solvent optimization : Switching from DMF to acetonitrile reduces side reactions.
- Temperature control : Gradual heating (40°C → 80°C) minimizes decomposition. Continuous flow reactors have been used for analogous compounds to enhance reproducibility .
Q. What mechanisms explain its reported antileishmanial and antimalarial activities?
The pyrazole moiety inhibits pathogen-specific enzymes:
- Leishmania spp. : Disruption of trypanothione reductase, a key redox enzyme.
- Plasmodium spp. : Inhibition of dihydroorotate dehydrogenase (DHODH), critical for pyrimidine biosynthesis. Validation requires enzyme inhibition assays with IC₅₀ comparisons to known inhibitors (e.g., atovaquone) .
Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?
- Molecular docking : Use software like AutoDock Vina to screen derivatives against target enzymes (e.g., DHODH).
- MD simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields).
- Database mining : Leverage tools like PISTACHIO to predict feasible synthetic routes for novel analogs .
Q. What strategies address discrepancies in biological activity across studies?
- Standardized assays : Use identical cell lines (e.g., Leishmania donovani AG83) and incubation times.
- Purity validation : Confirm >95% purity via HPLC before testing.
- Control compounds : Include positive controls (e.g., miltefosine for leishmaniasis) to calibrate activity .
Methodological Recommendations
- SAR Studies : Synthesize analogs with varied pyrazole substituents (e.g., Cl, CH₃) and test in enzyme inhibition assays.
- Stability Testing : Monitor compound degradation under accelerated conditions (40°C/75% RH) via HPLC .
- Data Reproducibility : Share raw spectral data (NMR, MS) in supplementary materials for peer validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
